3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile
Overview
Description
3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by a cyclopropyl group attached to a pyrrolidine ring, which also contains a nitrile and a ketone functional group
Scientific Research Applications
3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One efficient method reported involves the use of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate as a starting material . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate: A closely related compound used in similar synthetic applications.
3-Cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile: Another structurally similar compound with comparable reactivity.
Uniqueness
Its cyclopropyl group adds strain to the molecule, influencing its chemical behavior and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLOYDKKQPQELI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNC2=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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